2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Description
The compound 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and a sulfanyl-linked piperidinyl ethanone moiety at the 2-position. The fluorophenyl group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to basicity and solubility modulation. This structural framework aligns with derivatives studied for enzyme inhibition and antimicrobial activities.
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c16-12-6-4-11(5-7-12)14-17-18-15(21-14)22-10-13(20)19-8-2-1-3-9-19/h4-7H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAPMTMZFIDYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329228 | |
| Record name | 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
459861-09-7 | |
| Record name | 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by reaction with piperidine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and automated synthesis systems.
Chemical Reactions Analysis
Piperidine Moiety Incorporation
The piperidine ring is introduced via:
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Acetylation reactions : The ethanone group is formed by reacting piperidine with acylating agents (e.g., acyl chlorides).
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Sulfur coupling : The sulfanyl group connecting oxadiazole and piperidine may involve nucleophilic substitution or thiolate chemistry.
| Method | Key Reagents | Yield | Reference |
|---|---|---|---|
| Copper-catalyzed cyclization | Aryl halides, CuO nanoparticles | High | |
| Pd-catalyzed annulation | Pd catalyst, oxygen | Moderate | |
| Hypervalent iodine | Iodobenzene, Oxone | High |
Reactivity and Reaction Mechanisms
The compound’s reactivity is governed by its heterocyclic and sulfanyl groups:
Oxadiazole Ring Reactivity
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Hydrolysis : Susceptible to acidic/basic conditions, potentially forming amides or carboxylic acids.
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Nucleophilic substitution : The sulfanyl group may undergo reactions with electrophiles (e.g., alkylating agents).
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Oxidation : Sulfanyl group oxidation to sulfonic acid or disulfide bonds under oxidative conditions.
Piperidine Ring Reactivity
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Alkylation/Acylation : The secondary amine in piperidine can react with alkyl halides or acyl chlorides.
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Electrophilic substitution : Potential aromatic substitution on the 4-fluorophenyl group.
Key Reaction Pathways
| Reaction Type | Mechanism | Typical Products |
|---|---|---|
| Oxidative cyclization | Oxidation of acylthiosemicarbazides | Oxadiazole core |
| Piperidine acylation | Nucleophilic attack on acyl halides | Ethanone derivative |
| Sulfur coupling | Thiolate intermediates | Sulfanyl-linked heterocycles |
Analytical Characterization
Quality control involves:
Scientific Research Applications
Anticancer Research
The oxadiazole ring system is known for its ability to interact with biological targets involved in cancer progression. Preliminary studies indicate that compounds containing oxadiazole moieties can inhibit tumor cell proliferation. Investigations into the specific mechanisms by which 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone affects cancer cells are warranted to elucidate its potential as an anticancer agent .
Enzyme Inhibition
Preliminary data suggest that this compound may act as an inhibitor of certain enzymes relevant in metabolic pathways. The presence of the sulfanyl group could enhance its interaction with enzyme active sites, making it a candidate for further studies aimed at developing enzyme inhibitors for therapeutic applications .
Synthesis and Characterization
The synthesis of 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone typically involves multi-step reactions starting from readily available precursors. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Efficacy
A study evaluated several oxadiazole derivatives for their antimicrobial activity using the disc diffusion method. Compounds similar to 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone demonstrated promising results against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the oxadiazole structure could enhance antimicrobial efficacy .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted on oxadiazole derivatives to predict their binding affinities to various biological targets. These studies suggest that the incorporation of the piperidine moiety may improve binding interactions with target proteins involved in disease pathways, indicating a potential route for drug development .
Mechanism of Action
The mechanism of action of 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit glycogen synthase kinase-3 beta, which plays a role in various cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Piperidine vs.
- Substituent Effects : Fluorophenyl substitution offers greater metabolic stability than methoxyphenyl (CID 854788) or chlorothiophenyl ().
- Bioactivity : Indolylmethyl-substituted analogs (e.g., 8v) exhibit enzyme inhibition, suggesting the target compound’s fluorophenyl-piperidine scaffold may similarly target α-glucosidase or cholinesterases.
Biological Activity
2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a piperidine ring and an oxadiazole moiety, which are known for their pharmacological relevance. The molecular formula is with a molecular weight of approximately 354.36 g/mol. Key physical properties include:
- Density : 1.52 g/cm³
- Boiling Point : 528ºC at 760 mmHg
- LogP : 3.74
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles, including this compound, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. A study summarized the effectiveness of oxadiazole derivatives against multiple cancer cell lines, highlighting their potential as cytotoxic agents .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that oxadiazole derivatives possess inherent antibacterial properties due to their ability to disrupt bacterial cell wall synthesis and function .
Enzyme Inhibition
Inhibition of key enzymes such as acetylcholinesterase (AChE) has been documented for similar compounds. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease. The enzyme inhibitory activity is attributed to the structural characteristics of the oxadiazole and piperidine moieties .
Antioxidant Activity
Antioxidant properties have also been associated with this compound, contributing to its potential in preventing oxidative stress-related diseases. This activity is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a significant role .
Case Studies and Research Findings
The biological activities of 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Enzyme Interaction : Binding to active sites of enzymes like AChE, disrupting their function.
- Cell Membrane Disruption : Interaction with bacterial membranes leading to cell lysis.
Q & A
Q. What are the recommended synthetic pathways for 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone, and how can purity be ensured?
Methodological Answer:
- Step 1: Synthesize the 1,3,4-oxadiazole core via cyclization of acylhydrazides with appropriate reagents (e.g., POCl₃ or H₂SO₄) under reflux conditions .
- Step 2: Introduce the 4-fluorophenyl group via nucleophilic substitution or coupling reactions. Monitor reaction progress using TLC (Rf value ~0.5 in ethyl acetate/hexane, 3:7) .
- Step 3: Attach the sulfanyl-piperidinylethanone moiety through thiol-alkylation or Mitsunobu reactions. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) .
- Purification: Use recrystallization (methanol/water mixtures) or column chromatography (silica gel, gradient elution). Validate purity via HPLC (>95% purity) and NMR (absence of extraneous peaks) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify key signals:
- 4-fluorophenyl protons (δ 7.2–7.8 ppm, doublet splitting due to para-F).
- Piperidine N-CH₂ group (δ 3.2–3.6 ppm, multiplet).
- Oxadiazole-linked sulfanyl group (δ 2.8–3.0 ppm) .
- IR Spectroscopy: Confirm C=O stretch (~1680 cm⁻¹), C-F stretch (~1220 cm⁻¹), and S-C=N vibrations (~690 cm⁻¹) .
- Mass Spectrometry: Validate molecular ion peak (e.g., [M+H]⁺ at m/z 363.1) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?
Methodological Answer:
- Crystal Growth: Use slow evaporation (acetone/chloroform) to obtain single crystals.
- Data Collection: Employ a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–295 K.
- Refinement: Apply SHELXL for structure solution (R factor < 0.05). Analyze bond lengths (e.g., C-S bond ~1.81 Å) and dihedral angles (oxadiazole vs. piperidine planes) to assess conformational rigidity .
- Validation: Cross-check with DFT calculations (e.g., Gaussian09) for electronic density maps .
Q. How should researchers address contradictory biological activity data in different assay systems?
Methodological Answer:
- Hypothesis Testing: Evaluate assay conditions (e.g., pH, solvent DMSO% ≤0.1% to avoid cytotoxicity).
- Controls: Include positive controls (e.g., reference inhibitors) and validate cell line viability (MTT assays).
- Statistical Analysis: Apply ANOVA or non-parametric tests (p < 0.05) to assess reproducibility.
- Mechanistic Follow-Up: Use molecular docking (AutoDock Vina) to compare binding modes across target proteins (e.g., kinase vs. GPCR assays) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -NH₂) via piperidine substitution to lower logP (<3.0) .
- Metabolic Stability: Perform microsomal assays (human liver microsomes, 1 hr incubation). Modify labile sites (e.g., replace ester groups with amides) .
- Solubility Enhancement: Use co-solvents (PEG 400) or formulate as nanoparticles (PLGA encapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
